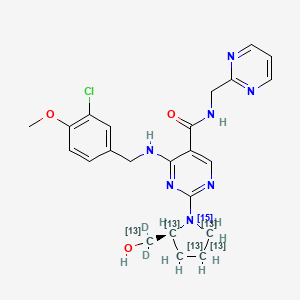
Avanafil-13C5,15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avanafil-13C5,15N,d2 is a stable isotope-labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. Avanafil is primarily used to treat erectile dysfunction by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . The labeled compound, this compound, is used in scientific research to study the pharmacokinetics and metabolic profiles of Avanafil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Avanafil-13C5,15N,d2 involves the incorporation of stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d2) into the Avanafil molecule. The synthetic route typically starts with the synthesis of labeled intermediates, followed by their incorporation into the final Avanafil structure . Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, thionyl chloride, and bromine . The reaction conditions are carefully controlled to ensure the incorporation of the isotopes without affecting the overall structure and activity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency . The production process is optimized for yield and cost-effectiveness, making the compound available for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
Avanafil-13C5,15N,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions include various metabolites and degradation products . These products are analyzed to understand the compound’s metabolic pathways and potential side effects.
Wissenschaftliche Forschungsanwendungen
Avanafil-13C5,15N,d2 is widely used in scientific research to study the pharmacokinetics, metabolism, and pharmacodynamics of Avanafil . Its applications include:
Chemistry: Used as a tracer in quantitative analysis to study the compound’s stability and reactivity.
Biology: Helps in understanding the metabolic pathways and interactions with biological molecules.
Medicine: Used in preclinical studies to evaluate the safety and efficacy of Avanafil.
Industry: Employed in the development of new formulations and drug delivery systems.
Wirkmechanismus
Avanafil-13C5,15N,d2 exerts its effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum . Sexual arousal leads to the release of nitric oxide, which stimulates guanylate cyclase to produce cGMP. The increased levels of cGMP result in smooth muscle relaxation and increased blood flow to the penis, facilitating erection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sildenafil: Another PDE-5 inhibitor used to treat erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE-5 inhibitors.
Vardenafil: Similar to Sildenafil but with a slightly different chemical structure.
Uniqueness
Avanafil-13C5,15N,d2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the compound’s behavior in biological systems, making it a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C23H26ClN7O3 |
|---|---|
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-[dideuterio(hydroxy)(113C)methyl](2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i2+1,4+1,9+1,14+1D2,16+1,31+1 |
InChI-Schlüssel |
WEAJZXNPAWBCOA-RADDBRLTSA-N |
Isomerische SMILES |
[2H][13C]([2H])([13C@@H]1[13CH2][13CH2][13CH2][15N]1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)

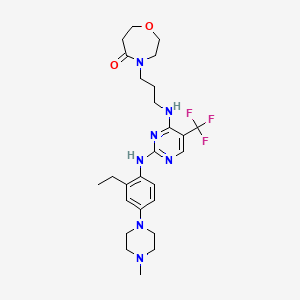

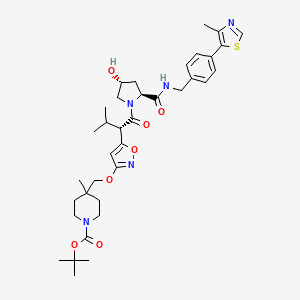
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
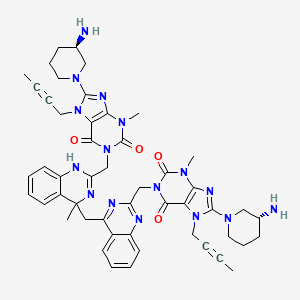
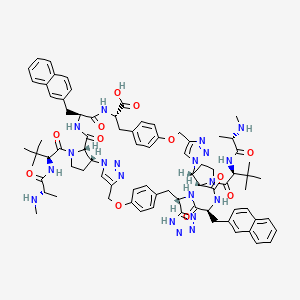
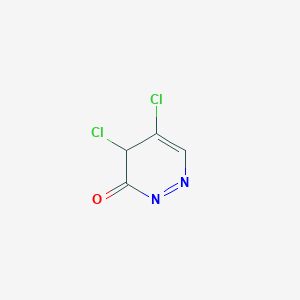
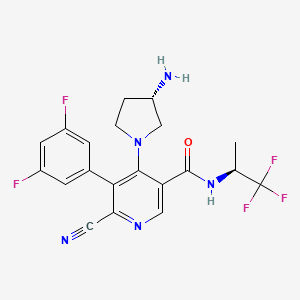
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)
